- Substituted quinoline compounds-simeprevir derivatives as NS3/4A inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,

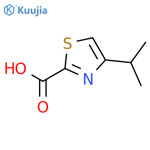

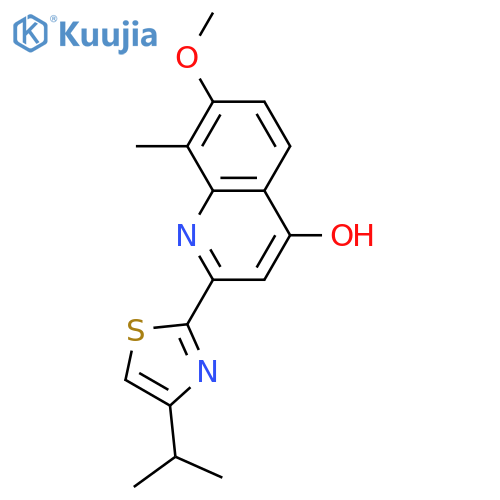

Cas no 923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

923289-21-8 structure

Nome del prodotto:7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

Numero CAS:923289-21-8

MF:C17H18N2O2S

MW:314.402022838593

MDL:MFCD11042287

CID:69518

PubChem ID:53393377

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

- 4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-

- 7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one

- 2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline

- 2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol

- 2-isopropylthiazolyl-7-methoxy-8-methylquinolin-4-ol

- 4-hydroxy-2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinoline

- 4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinoline

- 8-methyl-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]-7-(methyloxy)-4-quinolinol

- FD7118

- 4-Quinolinol,7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-

- C17H18N2O2S

- PubChem19246

- LPPRPUJPNUY

- 7-Methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinol (ACI)

- DTXSID10693886

- A1-01691

- SY060355

- SCHEMBL313693

- 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one

- 4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline

- BCP13817

- LPPRPUJPNUYIKH-UHFFFAOYSA-N

- 2-(4-ISOPROPYL-1,3-THIAZOL-2-YL)-7-METHOXY-8-METHYL-1H-QUINOLIN-4-ONE

- AC-25669

- MFCD11042287

- 923289-21-8

- AKOS015904550

- CS-13196

- 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolinone

- CS-B0014

- 7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

-

- MDL: MFCD11042287

- Inchi: 1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)

- Chiave InChI: LPPRPUJPNUYIKH-UHFFFAOYSA-N

- Sorrisi: OC1C2C=CC(=C(C=2N=C(C2SC=C(C(C)C)N=2)C=1)C)OC

Proprietà calcolate

- Massa esatta: 314.108899g/mol

- Carica superficiale: 0

- XLogP3: 3.8

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta legami ruotabili: 3

- Massa monoisotopica: 314.108899g/mol

- Massa monoisotopica: 314.108899g/mol

- Superficie polare topologica: 79.5Ų

- Conta atomi pesanti: 22

- Complessità: 466

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: 3

Proprietà sperimentali

- Densità: 1.240

- Punto di ebollizione: 518°C at 760 mmHg

- PSA: 83.48000

- LogP: 4.50430

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Sealed in dry,2-8°C

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Dati doganali

- CODICE SA:2934100090

- Dati doganali:

Codice doganale cinese:

2934100090Panoramica:

2934100090. Composti che strutturalmente contengono un anello tiazolo non fuso (idrogenato o no). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2934100090 altri composti contenenti un anello tiazolo non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B0014-1g |

4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |

923289-21-8 | 99.06% | 1g |

$990.0 | 2022-04-26 | |

| eNovation Chemicals LLC | K09689-50g |

2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 98% | 50g |

$6400 | 2024-05-25 | |

| Alichem | A189008017-100mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 95% | 100mg |

$310.96 | 2023-08-31 | |

| Chemenu | CM144749-250mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 95% | 250mg |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D915883-1g |

4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline |

923289-21-8 | 95% | 1g |

$1435 | 2023-09-03 | |

| 1PlusChem | 1P00686F-1g |

4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |

923289-21-8 | 98% | 1g |

$1054.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058208-100mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 98% | 100mg |

¥3759.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-100mg |

7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |

923289-21-8 | 95% | 100mg |

¥3060.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-250mg |

7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |

923289-21-8 | 95% | 250mg |

¥5105.0 | 2024-04-15 | |

| abcr | AB601061-250mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; . |

923289-21-8 | 250mg |

€667.50 | 2024-07-24 |

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 6 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 100 °C

Riferimento

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesis, Synthesis, 2014, 46(7), 899-908

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C

Riferimento

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication, United States, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; overnight, reflux; reflux → 40 °C

1.2 Reagents: Ammonium chloride ; 1 h, 40 °C

1.2 Reagents: Ammonium chloride ; 1 h, 40 °C

Riferimento

- Process for preparation of HCV inhibitor, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

Riferimento

- Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol

1.2 Reagents: Acetic acid , Methanol

Riferimento

- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 8 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Riferimento

- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C

Riferimento

- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Pyridine , Phosphorus oxychloride ; -20 °C → 0 °C

1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C

1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C

Riferimento

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C

Riferimento

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, rt → reflux

Riferimento

- Preparation of macrocyclic peptides for the treatment of viral infection, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

Riferimento

- Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 16 h, rt → 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Methanol

Riferimento

- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt

Riferimento

- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutants, Journal of Medicinal Chemistry, 2012, 55(7), 3021-3026

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C

Riferimento

- HCV inhibiting macrocyclic phosphonates and amidophosphates, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Riferimento

- Polymorphic forms of a macrocyclic peptide inhibitor of HCV, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; 4 h, reflux

Riferimento

- Preparation method of TMC-435 important intermediate, China, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; 100 °C → rt

Riferimento

- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Raw materials

- 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preparation Products

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Letteratura correlata

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol) Prodotti correlati

- 145739-56-6(2-Pyridinecarboxylicacid, 6-[2-(3,4-diethoxyphenyl)-4-thiazolyl]-)

- 154037-50-0(4-Thiazolemethanol,2-(2-hydroxyphenyl)-)

- 101001-71-2(Thiazole,4,5-bis(4-methoxyphenyl)-2-(1H-pyrrol-2-yl)-)

- 115311-41-6(2-Pyridin-2-yl-1,3-thiazole-4-carboxylate)

- 23353-14-2(2-(4-Methoxyphenyl)-1,3-thiazol-4-ylacetic acid)

- 923289-21-8(7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

- 174006-71-4(2-(4-Methoxy-phenyl)-thiazole-4-carbaldehyde)

- 187793-07-3(4-Thiazolemethanol,2-(2-methoxyphenyl)-)

- 368869-97-0(2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic Acid)

- 265126-59-8(Ethanone,1-[2-[4-(trifluoromethoxy)phenyl]-4-thiazolyl]-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:923289-21-8)7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

Purezza:99%/99%/99%

Quantità:100mg/250mg/1g

Prezzo ($):210.0/356.0/960.0